molecular formula C8H7NO2 B160116 5-Methoxy-1,3-benzoxazole CAS No. 132227-03-3

5-Methoxy-1,3-benzoxazole

Cat. No.: B160116
CAS No.: 132227-03-3
M. Wt: 149.15 g/mol
InChI Key: IQQKXTVYGHYXFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-1,3-benzoxazole is a heterocyclic aromatic compound that consists of a benzene ring fused to an oxazole ring with a methoxy group attached at the 5-position. This compound is part of the benzoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methoxy-1,3-benzoxazole can be synthesized through various methods. One common approach involves the condensation of 2-aminophenol with methoxy-substituted aldehydes or ketones under acidic or basic conditions. The reaction typically proceeds via the formation of a Schiff base intermediate, followed by cyclization to form the benzoxazole ring .

Industrial Production Methods

In industrial settings, the synthesis of this compound often employs catalytic systems to enhance yield and selectivity. Metal catalysts, such as palladium or copper, are frequently used in these processes. Additionally, solvent-free conditions and microwave-assisted synthesis have been explored to improve efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1,3-benzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methoxy-1,3-benzoxazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It is used in the study of enzyme interactions and protein binding due to its ability to form hydrogen bonds and π-π interactions.

    Medicine: Derivatives of this compound have shown potential as antimicrobial, anticancer, and anti-inflammatory agents.

    Industry: It is used in the development of dyes, optical brighteners, and other functional materials

Mechanism of Action

The biological activity of 5-Methoxy-1,3-benzoxazole is primarily due to its ability to interact with various molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins and enzymes, affecting their function. For example, it can inhibit DNA topoisomerases, which are essential for DNA replication and transcription, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 5-Nitro-1,3-benzoxazole
  • 5-Chloro-1,3-benzoxazole
  • 5-Hydroxy-1,3-benzoxazole

Uniqueness

5-Methoxy-1,3-benzoxazole is unique due to the presence of the methoxy group, which enhances its lipophilicity and ability to penetrate biological membranes. This property makes it particularly useful in medicinal chemistry for the development of drugs with improved bioavailability and efficacy .

Properties

IUPAC Name

5-methoxy-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c1-10-6-2-3-8-7(4-6)9-5-11-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQQKXTVYGHYXFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50511671
Record name 5-Methoxy-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50511671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132227-03-3
Record name 5-Methoxy-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50511671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methoxy-1,3-benzoxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methoxy-1,3-benzoxazole
Reactant of Route 2
Reactant of Route 2
5-Methoxy-1,3-benzoxazole
Reactant of Route 3
Reactant of Route 3
5-Methoxy-1,3-benzoxazole
Reactant of Route 4
Reactant of Route 4
5-Methoxy-1,3-benzoxazole
Reactant of Route 5
Reactant of Route 5
5-Methoxy-1,3-benzoxazole
Reactant of Route 6
Reactant of Route 6
5-Methoxy-1,3-benzoxazole
Customer
Q & A

Q1: What is the significance of studying the interaction between 5-methoxy-1,3-benzoxazole-2-carboxylic acid and Mycobacterium tuberculosis ArgC?

A: Mycobacterium tuberculosis (Mtb) is the bacterium responsible for tuberculosis. Understanding the structural characteristics of Mtb enzymes and their interactions with potential inhibitors is crucial for developing new drugs to combat this disease. The research paper [] investigates the crystal structure of ArgC, an enzyme essential for Mtb survival, in complex with this compound-2-carboxylic acid. This structural information provides insights into the binding mode of the compound and can guide the development of more potent and specific inhibitors targeting ArgC.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.